N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide
Description
Properties
CAS No. |
649547-20-6 |
|---|---|
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c18-12(9-10-5-2-1-3-6-10)16-17-14(20)15-13(19)11-7-4-8-21-11/h1-8H,9H2,(H,16,18)(H2,15,17,19,20) |
InChI Key |
ZSRZWWOKAXCIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC=CS2 |
solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves multiple steps, starting with the preparation of the phenylacetyl hydrazine derivativeThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially forming hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a tool in drug discovery.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The phenylacetyl and hydrazino groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds include other phenylacetyl hydrazine derivatives and thiophene-containing molecules. Compared to these compounds, N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties . Some similar compounds include:
- Phenylacetone
- Benzyl methyl ketone
- Phenyl-2-propanone
Biological Activity
N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 280.31 g/mol
- Structural Features : The compound contains a thiophene ring, an amide group, and a phenylacetyl moiety, which contribute to its biological interactions and pharmacological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies suggest that this compound may act as an anti-inflammatory agent by inhibiting pathways associated with inflammation. The thiophene moiety enhances its interaction with biological targets involved in inflammatory responses.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Potential Anticancer Activity : Preliminary studies indicate that similar compounds have been investigated for their anticancer properties, targeting specific pathways involved in tumor growth and proliferation. The unique structure of this compound suggests it may also possess such properties, warranting further investigation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been shown to interact with enzymes related to inflammation and microbial resistance.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound fits into the active sites of target proteins, suggesting potential for drug design and development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-(2-Phenylacetamido)thiophene-2-carboxamide | Phenylacetamido group | Strong anti-inflammatory properties |
| N-[2-(acetylamino)phenyl]thiophene-2-carboxamide | Lacks carbamothioyl group | Lower toxicity profiles |
| N-(2-hydroxy-5-methylphenyl)carbamothioylthiophene-2-carboxamide | Hydroxy substitution | Enhanced solubility in biological systems |
The distinct combination of functional groups in this compound contributes to its unique pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations, indicating its potential as a therapeutic agent against infections.
- Cancer Research : Preliminary data from cell line studies suggest that the compound may induce apoptosis in cancer cells, highlighting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
